3-[(2-Bromoacetyl)amino]benzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-[(2-Bromoacetyl)amino]benzamide is currently under investigation. Benzamide analogues have been known to act as allosteric activators of human glucokinase .
Mode of Action
It is suggested that benzamide analogues interact with the allosteric site of glucokinase, leading to an increase in the catalytic action of glucokinase .
Biochemical Pathways
Benzamide analogues have been shown to activate glucokinase, which plays a key role in the regulation of carbohydrate metabolism .
Result of Action
Activation of glucokinase by benzamide analogues can lead to significant hypoglycemic effects, which could be beneficial for the therapy of type-2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromoacetyl)amino]benzamide typically involves the reaction of 3-aminobenzamide with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromoacetyl)amino]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while condensation reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-[(2-Bromoacetyl)amino]benzamide is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(2-Bromoacetyl)amino]benzamide include:
- 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)benzamide
- 3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide
- N-Benzyl-3-[(2-bromoacetyl)amino]benzamide .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with proteins and enzymes. This makes it particularly valuable in proteomics research, where precise modifications of proteins are essential for studying their functions and interactions.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSIILLVTXLPBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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